molecular formula C15H24N2O2 B8588987 tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate

tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate

Cat. No.: B8588987
M. Wt: 264.36 g/mol
InChI Key: WPIOWRMPIRRVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of an amino group attached to a benzyl ring, an isopropyl group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . This method involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, catalysts, and reaction parameters are crucial for scaling up the production.

Scientific Research Applications

tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities or interacting with cellular receptors. Detailed studies on its biochemical kinetics and molecular interactions are essential to elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group, benzyl ring, isopropyl group, and tert-butyl ester group makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C15H24N2O2/c1-11(2)17(14(18)19-15(3,4)5)10-12-8-6-7-9-13(12)16/h6-9,11H,10,16H2,1-5H3

InChI Key

WPIOWRMPIRRVTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1N)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of isopropyl-(2-nitro-benzyl)-carbamic acid tert-butyl ester (730 mg, 2.48 mmol) in ethyl acetate (10 ml) was added acetic acid (0.156 ml, 2.73 mmol) and catalytic amount of palladium 10 wt. % on activated carbon. The mixture was stirred overnight under hydrogen atmosphere. The mixture was filtered and concentrated in vacuo. The residue was purified by column chromatography (15% ethyl acetate-hexane) to afford (2-amino-benzyl)-isopropyl-carbamic acid tert-butyl ester (f) (568 mg, 2.15 mmol, 87%) as reddish oil.
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
0.156 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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